molecular formula C6H3Br2NO2S B13248522 2-(2,2-Dibromoethenyl)-5-nitrothiophene

2-(2,2-Dibromoethenyl)-5-nitrothiophene

Cat. No.: B13248522
M. Wt: 312.97 g/mol
InChI Key: FTYXQWVNPSQQND-UHFFFAOYSA-N
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Description

2-(2,2-Dibromoethenyl)-5-nitrothiophene is a nitro-substituted thiophene derivative featuring a dibromoethenyl group at the 2-position. Thiophenes are heterocyclic aromatic compounds with a five-membered ring containing one sulfur atom.

Properties

Molecular Formula

C6H3Br2NO2S

Molecular Weight

312.97 g/mol

IUPAC Name

2-(2,2-dibromoethenyl)-5-nitrothiophene

InChI

InChI=1S/C6H3Br2NO2S/c7-5(8)3-4-1-2-6(12-4)9(10)11/h1-3H

InChI Key

FTYXQWVNPSQQND-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromoethenyl)-5-nitrothiophene typically involves the bromination of 5-nitrothiophene followed by the introduction of the dibromoethenyl group. One common method involves the reaction of 5-nitrothiophene with tetrabromomethane and triisopropyl phosphite in dichloromethane under an argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is purified through various extraction and washing steps .

Industrial Production Methods

Industrial production of 2-(2,2-Dibromoethenyl)-5-nitrothiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromoethenyl)-5-nitrothiophene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dibromoethenyl group can participate in substitution reactions, where one or both bromine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 2-(2,2-Dibromoethenyl)-5-aminothiophene.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dibromoethenyl)-5-nitrothiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(2,2-Dibromoethenyl)-5-nitrothiophene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dibromoethenyl group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

2-Ethynyl-5-nitrothiophene (CAS 74610-87-0)
  • Structure : Features an ethynyl (-C≡CH) group at the 2-position and nitro at the 5-position.
  • Key Differences: The ethynyl group introduces sp-hybridized carbon, enhancing conjugation and reactivity compared to the dibromoethenyl group.
  • Applications : Used in organic electronics and click chemistry due to its terminal alkyne functionality .
2-Bromo-5-nitrothiophene (CAS 13195-50-1)
  • Structure : Bromine substituent at the 2-position and nitro at the 5-position.
  • Key Differences :
    • Bromine serves as a leaving group, making this compound a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Less steric hindrance compared to the dibromoethenyl group, enabling easier functionalization .
  • Applications : Intermediate in pharmaceuticals and agrochemicals .
5-Piperidino-2,2´-Bithiophene Derivatives
  • Structure: Bithiophene core with piperidino (-NC₅H₁₀) and formyl (-CHO) groups.
  • Key Differences: Extended conjugation in bithiophenes enhances charge transport, relevant for organic semiconductors. Piperidino groups act as electron donors, contrasting with the electron-withdrawing nitro and dibromoethenyl groups in the target compound .
  • Applications : Explored in organic field-effect transistors (OFETs) and sensors .

Biological Activity

2-(2,2-Dibromoethenyl)-5-nitrothiophene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H3Br2N O2S
  • Molecular Weight : 296.97 g/mol
  • IUPAC Name : 2-(2,2-dibromoethenyl)-5-nitrothiophene

Synthesis

The synthesis of 2-(2,2-dibromoethenyl)-5-nitrothiophene typically involves the bromination of 5-nitrothiophene followed by a reaction with a suitable dibromoethylene derivative. Detailed synthetic routes can vary; however, the general approach includes:

  • Bromination of 5-Nitrothiophene : Using bromine in a solvent such as dichloromethane.
  • Formation of the Ethenyl Group : This can be achieved through elimination reactions involving appropriate reagents.

Antimicrobial Properties

Research indicates that compounds similar to 2-(2,2-dibromoethenyl)-5-nitrothiophene exhibit significant antimicrobial activity. For example, nitrothiophenes have been shown to inhibit various bacterial strains effectively:

  • Mechanism of Action : The nitro group in these compounds is believed to play a critical role in their antimicrobial activity by generating reactive nitrogen species that damage bacterial DNA and proteins.

Anticancer Activity

Studies have reported that nitrothiophene derivatives can exhibit anticancer properties. For instance:

  • In Vitro Studies : In vitro assays demonstrated that certain nitrothiophenes induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of nitrothiophenes against Staphylococcus aureus and Escherichia coli, showcasing their potential as novel antibacterial agents .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
  • Anticancer Properties : Another research project focused on evaluating the cytotoxic effects of various nitrothiophene derivatives on human cancer cell lines. Results indicated that several compounds significantly inhibited cell proliferation and induced apoptosis .

The biological activity of 2-(2,2-dibromoethenyl)-5-nitrothiophene is primarily attributed to:

  • Reactive Oxygen Species (ROS) Generation : The compound's structure facilitates the generation of ROS, which can lead to oxidative stress in target cells.
  • DNA Interaction : Nitro groups can interact with DNA, leading to strand breaks and impaired replication.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in critical metabolic pathways in pathogens and cancer cells.

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